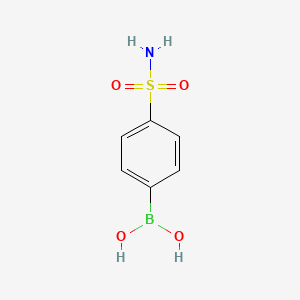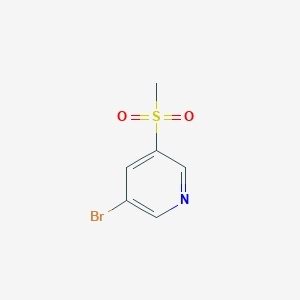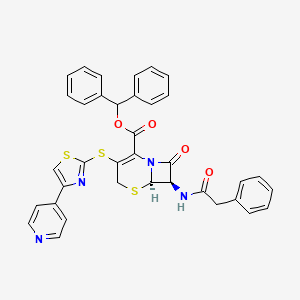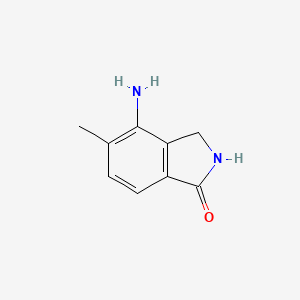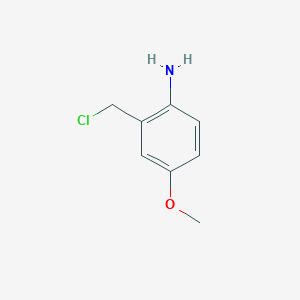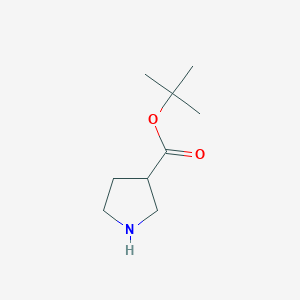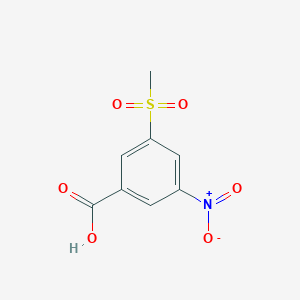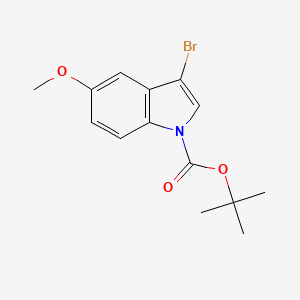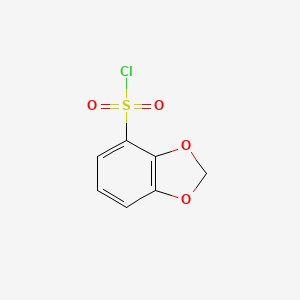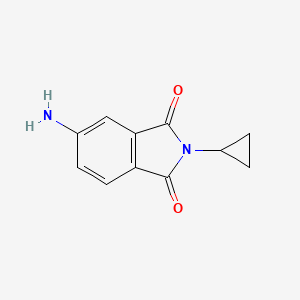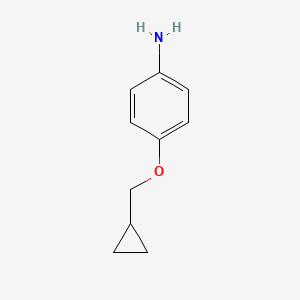![molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7](/img/structure/B1292102.png)
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide
Overview
Description
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H5BrO2S and a molecular weight of 247.11 g/mol. This compound is known for its unique structure, which includes a bromine atom attached to a dihydro-benzo[C]thiophene ring system with two dioxide groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting the regulation of gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, potentially leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can be achieved through several synthetic routes. One common method involves the bromination of 1,3-dihydro-benzo[C]thiophene 2,2-dioxide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial production .
Chemical Reactions Analysis
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent thiophene compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted thiophenes .
Scientific Research Applications
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including as inhibitors of enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide involves its interaction with molecular targets through its bromine and dioxide groups. These functional groups can form covalent bonds or non-covalent interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation in biological systems .
Comparison with Similar Compounds
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can be compared with other similar compounds, such as:
1,3-Dihydro-benzo[C]thiophene 2,2-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1,3-dihydro-benzo[C]thiophene 2,2-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: A related compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODUVMOQFSMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
